molecular formula C15H23NO2S B274001 1-(Mesitylsulfonyl)-3-methylpiperidine

1-(Mesitylsulfonyl)-3-methylpiperidine

Cat. No.: B274001
M. Wt: 281.4 g/mol
InChI Key: BKYPQVDKXZUEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Mesitylsulfonyl)-3-methylpiperidine is a sulfonamide derivative featuring a mesitylsulfonyl group (2,4,6-trimethylphenylsulfonyl) attached to the nitrogen atom of 3-methylpiperidine. These compounds are typically synthesized via sulfonylation reactions, as demonstrated in the preparation of similar derivatives like 1-((2,5-dimethoxyphenyl)sulfonyl)-3-methylpiperidine () and 1-(4-bromomethylbenzenesulfonyl)-3-methylpiperidine (). The mesityl group’s steric bulk and electron-donating methyl substituents may influence the compound’s solubility, stability, and reactivity compared to other sulfonamides .

Properties

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

3-methyl-1-(2,4,6-trimethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C15H23NO2S/c1-11-6-5-7-16(10-11)19(17,18)15-13(3)8-12(2)9-14(15)4/h8-9,11H,5-7,10H2,1-4H3

InChI Key

BKYPQVDKXZUEES-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. In contrast, bromine substituents () may increase electrophilicity and stability .
  • Biological Activity : The bromomethyl derivative () exhibits antibacterial and anti-enzymatic (urease inhibition) properties, suggesting sulfonamide structure-activity relationships (SAR) depend on substituent electronic and steric profiles .

Comparison with Other Piperidine-Based Compounds

Non-Sulfonamide Piperidine Derivatives

Compound Name Functional Group Pharmacological/Chemical Relevance Reference
1-(1-Phenylcyclohexyl)-3-methylpiperidine Phenylcyclohexyl Induces catalepsy via PCP receptor interaction (d-isomer selective)
1-(2-Chloroethyl)-3-methylpiperidine 2-chloroethyl Alkylating agent potential; reactive intermediate
1-(Azetidine-3-carbonyl)-3-methylpiperidine Azetidine-carbonyl Peptidomimetic applications; molecular weight: 182.26 g/mol

Key Observations :

  • Functional Group Impact : Replacing sulfonamide with phenylcyclohexyl () confers receptor-binding specificity, while chloroethyl groups () introduce reactivity for further derivatization .
  • Stereochemical Sensitivity : The d-isomer of 1-(1-phenylcyclohexyl)-3-methylpiperidine exclusively induces catalepsy in pigeons, highlighting stereochemistry’s role in biological activity .

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